molecular formula C8H11N B2817507 2-(2-Methylidenecyclopentyl)acetonitrile CAS No. 51004-12-7

2-(2-Methylidenecyclopentyl)acetonitrile

Cat. No.: B2817507
CAS No.: 51004-12-7
M. Wt: 121.183
InChI Key: XTSJQXBHTOPAGA-UHFFFAOYSA-N
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Description

2-(2-Methylidenecyclopentyl)acetonitrile is an organic compound with the molecular formula C8H11N. It is characterized by a cyclopentyl ring with a methylene group and an acetonitrile group attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylidenecyclopentyl)acetonitrile typically involves the following steps:

    Cyclopentylation: Starting with cyclopentanone, a methylene group is introduced via a Wittig reaction, forming 2-methylidenecyclopentanone.

    Nitrile Formation: The 2-methylidenecyclopentanone is then subjected to a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst, to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reactions under milder conditions and improve selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group, forming amides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, in the presence of acid or base catalysts

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alkanes

    Substitution: Amides, esters

Scientific Research Applications

2-(2-Methylidenecyclopentyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its reactive nitrile group.

    Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-(2-Methylidenecyclopentyl)acetonitrile exerts its effects involves its reactive nitrile group, which can interact with various molecular targets. In biological systems, it may inhibit or activate enzymes by forming covalent bonds with active site residues. The methylene group also allows for further functionalization, enabling the compound to participate in diverse chemical reactions.

Comparison with Similar Compounds

    2-Cyclopentylacetonitrile: Lacks the methylene group, resulting in different reactivity and applications.

    2-(2-Methylcyclopentyl)acetonitrile: Similar structure but with a methyl group instead of a methylene group, affecting its chemical behavior.

    Cyclopentylmethylamine: An amine derivative, showcasing different reactivity due to the presence of an amine group instead of a nitrile.

Uniqueness: 2-(2-Methylidenecyclopentyl)acetonitrile is unique due to its combination of a reactive nitrile group and a methylene-substituted cyclopentyl ring, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(2-methylidenecyclopentyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(7)5-6-9/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSJQXBHTOPAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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